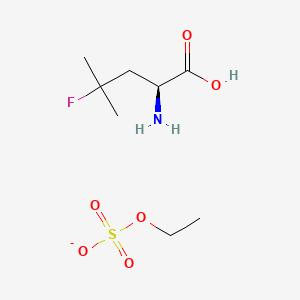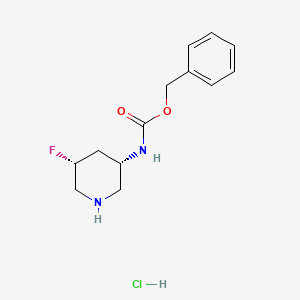
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated piperidine ring and a benzyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride typically involves the hydrogenation of 3,5-substituted pyridine using catalysts such as 10% Pd/C or PtO2. This process leads to the formation of the desired cis-isomer, which is then isolated and further reacted with benzyl chloroformate to form the carbamate derivative . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride involves its interaction with specific molecular targets. The fluorinated piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The benzyl carbamate group may enhance the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- Benzyl ((3,5-Trans)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Chloropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Methylpiperidin-3-Yl)Carbamate Hydrochloride
Comparison: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C13H18ClFN2O2 |
|---|---|
Poids moléculaire |
288.74 g/mol |
Nom IUPAC |
benzyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m1./s1 |
Clé InChI |
RZLXUSRNOIRNLG-LYCTWNKOSA-N |
SMILES isomérique |
C1[C@@H](CNC[C@@H]1F)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




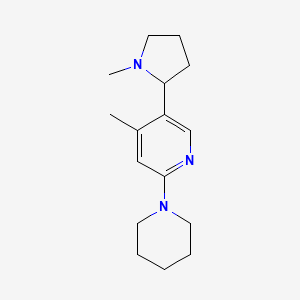
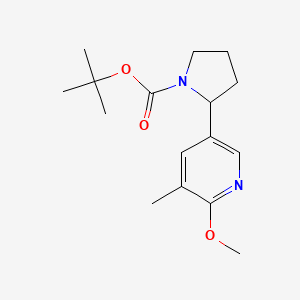
![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)



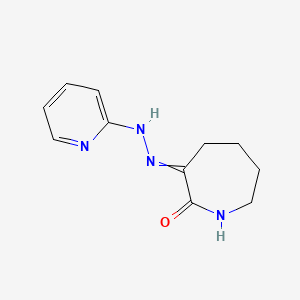


![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

